molecular formula C6H12KO3 B152780 Potassium 6-hydroxyhexanoate CAS No. 21810-34-4

Potassium 6-hydroxyhexanoate

Cat. No.: B152780
CAS No.: 21810-34-4
M. Wt: 171.26 g/mol
InChI Key: OTMXFWQLSAXUGE-UHFFFAOYSA-N
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Description

Potassium 6-hydroxyhexanoate is a chemical compound with the molecular formula C6H11KO3. It is the potassium salt of 6-hydroxyhexanoic acid, which is an ω-hydroxy fatty acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 6-hydroxyhexanoate can be synthesized through a multi-enzyme cascade reaction. One such method involves the use of whole cells of Escherichia coli co-expressing an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase for internal cofactor regeneration. This process does not require the supply of external NADPH or NADP+. The product inhibition caused by ε-caprolactone is overcome by using lipase CAL-B for in situ conversion into 6-hydroxyhexanoic acid .

Industrial Production Methods: In an industrial setting, the production of 6-hydroxyhexanoic acid, which can be converted to its potassium salt, can be achieved using recombinant Pseudomonas taiwanensis in a stirred-tank bioreactor. This method involves a four-step enzymatic cascade without the accumulation of intermediates. The process is optimized by adjusting the cyclohexane feed rate and implementing an in situ product removal strategy .

Chemical Reactions Analysis

Types of Reactions: Potassium 6-hydroxyhexanoate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: 6-oxohexanoic acid

    Reduction: 1,6-hexanediol

    Substitution: Co-polymers with lactic acid

Comparison with Similar Compounds

  • 6-hydroxyhexanoic acid
  • 1,6-hexanediol
  • Adipic acid
  • ε-caprolactone

Comparison: Potassium 6-hydroxyhexanoate is unique due to its potassium salt form, which enhances its solubility and reactivity in aqueous solutions. Compared to 6-hydroxyhexanoic acid, it is more stable and easier to handle in industrial processes. Its ability to undergo multi-enzyme cascade reactions efficiently sets it apart from other similar compounds .

Properties

CAS No.

21810-34-4

Molecular Formula

C6H12KO3

Molecular Weight

171.26 g/mol

IUPAC Name

potassium;6-hydroxyhexanoate

InChI

InChI=1S/C6H12O3.K/c7-5-3-1-2-4-6(8)9;/h7H,1-5H2,(H,8,9);

InChI Key

OTMXFWQLSAXUGE-UHFFFAOYSA-N

SMILES

C(CCC(=O)[O-])CCO.[K+]

Isomeric SMILES

C(CCC(=O)[O-])CCO.[K+]

Canonical SMILES

C(CCC(=O)O)CCO.[K]

Pictograms

Irritant

Origin of Product

United States

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